1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Overview
Description
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of an isothiocyanate group, an oxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a phenyl group with a methoxy group using reagents such as methanol and a catalyst.
Attachment of the Isothiocyanate Group: The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and a base, followed by oxidation.
Formation of the Pyridinium Salt: The final step involves the quaternization of the pyridine ring with an alkylating agent, such as methyl bromide, to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Isothiocyanatopropyl)-4-[5-(4-hydroxyphenyl)-2-oxazolyl]pyridinium bromide: Similar structure with a hydroxy group instead of a methoxy group.
1-(3-Isothiocyanatopropyl)-4-[5-(4-methylphenyl)-2-oxazolyl]pyridinium bromide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[1-(3-isothiocyanatopropyl)pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N3O2S.BrH/c1-23-17-5-3-15(4-6-17)18-13-21-19(24-18)16-7-11-22(12-8-16)10-2-9-20-14-25;/h3-8,11-13H,2,9-10H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIWYJHLIMRTOL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCCN=C=S.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034443-41-8 | |
Record name | 1034443-41-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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